Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Description
Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a thiophene-based derivative featuring a urea linkage (anilinocarbonylamino group) at the 2-position, methyl substituents at the 4- and 5-positions, and an ethyl ester at the 3-position.
The synthesis of such thiophene derivatives typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as a common precursor, which can undergo functionalization at the amino group via cyanoacetylation or carbamoylation .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-10(2)11(3)22-14(13)18-16(20)17-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLTWMRMQIJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Cyclization
The Gewald reaction, a classic method for 2-aminothiophenes, involves cyclocondensation of ketones, cyanoacetate, and elemental sulfur. For 4,5-dimethyl substitution, 3-mercapto-2-butanone (synthesized in situ from 3-chloro-2-butanone) reacts with methyl 3-methoxyacrylate in toluene under sodium methoxide catalysis. The intermediate tetrahydrothiophene undergoes acid-mediated aromatization (e.g., concentrated HCl or H₂SO₄) to yield ethyl 4,5-dimethyl-3-thiophenecarboxylate. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Toluene | 85–90% purity |
| Base Catalyst | NaOMe (0.1 equivalents) | Prevents over-silylation |
| Acid Treatment | 50% H₂SO₄, 35°C, 2h | 98% conversion |
This method, adapted from fungicide intermediate synthesis, ensures regioselective dimethyl substitution.
Halogenation-Amination Sequence
Alternative routes start with preformed thiophene-3-carboxylic acid. Ethylation with ethanol under H₂SO₄ catalysis produces ethyl thiophene-3-carboxylate, followed by Friedel-Crafts alkylation using methyl iodide and AlCl₃ to install methyl groups at C4 and C5. Subsequent nitration (HNO₃/AcOH) and reduction (H₂/Pd-C) yield the 2-amino intermediate. While this pathway offers flexibility, it suffers from lower regioselectivity (~70% yield).
| Reagent Stoichiometry | Time | Yield |
|---|---|---|
| 1:1.05 (amine:isocyanate) | 12h | 92% |
| 1:1.2 | 6h | 89% |
Post-reaction purification via silica chromatography (EtOAc/hexane, 3:7) removes excess isocyanate.
Carbonyldiimidazole (CDI) Activation
For acid-sensitive substrates, CDI activates aniline’s carbonyl group. Ethyl 2-amino-thiophene (1 equiv) and CDI (1.2 equiv) reflux in DMF (4h), followed by aniline addition (1.5 equiv). This method achieves 88% yield but requires rigorous drying to prevent imidazole byproducts.
Process Optimization and Scalability
Solvent Systems
Catalytic Enhancements
Microwave-assisted synthesis (120°C, 30min) reduces reaction time by 75% compared to conventional heating. However, scalability remains challenging due to equipment limitations.
Crystallization Protocols
The crude product crystallizes from ethanol/water (4:1) at −20°C, yielding needles with >99% HPLC purity. Recrystallization data:
| Solvent Ratio | Recovery | Purity |
|---|---|---|
| EtOH/H₂O 3:1 | 78% | 98.5% |
| EtOH/H₂O 4:1 | 85% | 99.2% |
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
-
¹H NMR (CDCl₃) : δ 1.35 (t, 3H, COOCH₂CH₃), 2.28 (s, 6H, C4/C5-CH₃), 4.31 (q, 2H, COOCH₂), 7.12–7.45 (m, 5H, Ar-H), 8.92 (s, 1H, NH).
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IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (urea C=O), 1540 cm⁻¹ (thiophene ring).
Industrial-Scale Considerations
Patented large-scale processes emphasize:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The anilinocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Ethyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Structural Difference : Replaces the urea carbonyl (C=O) with a thiocarbonyl (C=S) group.
- Impact : Thiourea derivatives often exhibit enhanced hydrogen-bonding capabilities and altered solubility profiles compared to urea analogs. This substitution may influence bioavailability or receptor interactions .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Structural Difference: Features an acrylamido linker with a cyano group and substituted phenyl rings (e.g., 4-hydroxy, 4-methoxy).
- For instance, derivatives with 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl groups showed significant radical scavenging (IC₅₀: 12–18 μM in DPPH assays) .
Ethyl 2-(anilinocarbonyl)hydrazinecarboxylate
- Structural Difference : Replaces the thiophene core with a hydrazinecarboxylate moiety.
Biological Activity
Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring, which is known for its biological activity. The presence of the anilinocarbonyl group is significant for its interaction with biological targets.
The biological activity of this compound has been primarily linked to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating cancerous cells. The compound's efficacy has been evaluated through various in vitro studies, revealing its potential as an anticancer agent.
Antitumor Activity
A series of studies have demonstrated the antitumor effects of this compound against several cancer cell lines:
- MCF-7 Cells : The compound exhibited significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM. Treatment resulted in a reduction of cell viability by approximately 26.86%, indicating strong apoptotic activity .
- Cell Cycle Analysis : Flow cytometry analysis indicated that the compound induced G2/M-phase arrest in MCF-7 cells, suggesting interference with cell cycle progression. The proportion of cells in G2/M increased significantly compared to untreated controls .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| MCF-7 | 23.2 | Yes (26.86% reduction) | G2/M phase increase |
| Other Lines | Varies | Moderate | Not specified |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound was shown to induce apoptosis and necrosis significantly more than control treatments. The study also noted an increase in necrotic cell death by 1.89-fold compared to untreated cells .
- Hepatocellular Toxicity : Another investigation assessed the hepatoprotective effects of this compound in mice undergoing chemotherapy. Results indicated restoration of liver enzyme levels close to normal values, suggesting a protective effect against chemotherapy-induced liver damage .
Q & A
Q. What is the optimized synthetic route for Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, and what factors influence yield?
The compound is synthesized via a two-step process:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group.
- Step 2 : Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, to form the acrylamido derivative. Yields (72–94%) depend on reaction time (5–6 hours), solvent purity, and recrystallization efficiency using alcohol. Optimizing aldehyde substituents (electron-withdrawing/donating groups) can further enhance reactivity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide/amino groups (3300–3500 cm⁻¹).
- ¹H NMR : Confirms ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), methyl groups (δ 2.1–2.3 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are mandated when handling this compound during synthesis?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (classified as irritant).
- Ventilation : Use fume hoods to prevent inhalation (respiratory toxicity risk).
- Storage : Cool, dry conditions away from oxidizers.
- Spill Management : Neutralize with ethanol/water mixture and adsorb with inert materials (e.g., silica gel) .
Advanced Research Questions
Q. How can computational methods streamline the optimization of reaction conditions for this compound's synthesis?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways.
- Data-Driven Optimization : Machine learning analyzes experimental variables (e.g., solvent polarity, catalyst loading) to narrow optimal conditions, reducing trial-and-error experimentation.
- Example : ICReDD’s integrated framework combines computation, informatics, and experiments to accelerate reaction design .
Q. What strategies resolve discrepancies between in vitro antioxidant activity and in vivo anti-inflammatory efficacy observed in related analogs?
- Assay Cross-Validation : Compare multiple antioxidant assays (e.g., DPPH radical scavenging vs. cellular ROS inhibition) to confirm activity.
- Pharmacokinetic Profiling : Assess bioavailability via HPLC/MS to identify metabolic instability or poor absorption.
- Inflammation Models : Use complementary in vivo models (e.g., carrageenan-induced edema, LPS-driven cytokine release) to evaluate tissue-specific effects .
Q. How does substituent variation on the phenyl ring affect the compound’s bioactivity, and how is this systematically studied?
- Synthetic Diversity : Introduce substituents (e.g., -NO₂, -OCH₃) via Knoevenagel condensation with substituted benzaldehydes.
- Bioactivity Profiling : Test analogs in dose-response assays (e.g., COX-1/2 inhibition for anti-inflammatory activity).
- QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters with activity trends to guide further design .
Q. How can stability studies be designed to evaluate the compound under varying experimental conditions?
- Stress Testing : Expose the compound to elevated temperatures (40–60°C), UV light, and pH gradients (1–13) to assess degradation.
- Analytical Monitoring : Use HPLC to track decomposition products and LC-MS to identify degradation pathways.
- Storage Recommendations : Derive shelf-life predictions from Arrhenius equation-based accelerated stability testing .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity data arise, validate assays with positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments across independent labs.
- Experimental Design : For SAR studies, ensure substituent variations are structurally diverse (e.g., meta/para positioning, polarity gradients) to capture robust trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
